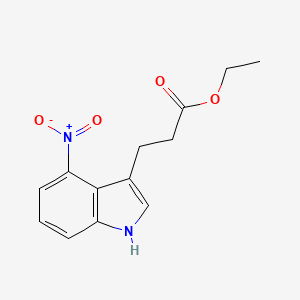

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate

Description

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is an indole-derived ester featuring a nitro group at the 4-position of the indole ring and a propanoate ethyl ester moiety at the 3-position. Indole derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

ethyl 3-(4-nitro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-12(16)7-6-9-8-14-10-4-3-5-11(13(9)10)15(17)18/h3-5,8,14H,2,6-7H2,1H3 |

InChI Key |

PPRQBWUHTZZTEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 1H-indole-3-propanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-indole-3-propanoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Ethyl 3-(4-amino-1H-indol-3-yl)propanoate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Ester Hydrolysis: 3-(4-nitro-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitro-1H-indol-3-yl)propanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The indole ring system is known to interact with multiple receptors and enzymes, making it a versatile scaffold for drug design. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indole Family

Indole derivatives with propanoate esters or nitro substituents are widely studied. Key comparisons include:

- Ethyl 3-(1H-Indol-3-yl)-3-Oxopropanoate (): This compound replaces the nitro group with a ketone at the indole’s 3-position. Its IR spectrum shows a strong carbonyl (C=O) stretch at 1735 cm⁻¹, and NMR data reveals distinct indole proton shifts at δ 7.2–8.1 ppm .

- The dimethylamino group enhances solubility, and the α,β-unsaturated ketone moiety is critical for its role as an anticancer intermediate .

Propanoate Esters with Heterocyclic Substituents

Several ethyl propanoate derivatives with heterocyclic groups demonstrate structural and functional parallels:

- Ethyl 3-[4-Chloromethyl-1H-1,2,3-Triazol-1-yl]Propanoate (): This triazole-containing compound exhibits a chlorine substituent, enhancing electrophilicity. Its IR spectrum shows a C-Cl stretch at 680 cm⁻¹, while NMR data confirms triazole proton resonance at δ 7.8 ppm .

- Ethyl 3-[2-(4-Chlorophenyl)-4-Oxothiazolidin-3-yl]Propanoate (): A thiazolidinone derivative with a 4-chlorophenyl group. Its higher yield (82%) compared to other analogs (42–76%) suggests favorable steric and electronic interactions during synthesis. IR spectra show thiazolidinone C=O stretches at 1710 cm⁻¹ .

Physicochemical and Spectral Comparisons

The table below summarizes key data for select analogs:

*Estimated based on analogs; †Calculated from structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.